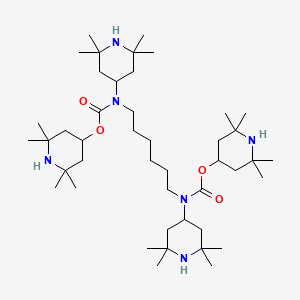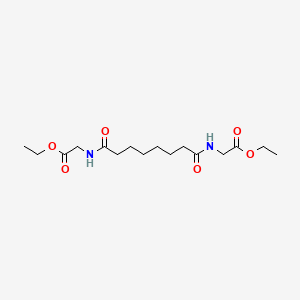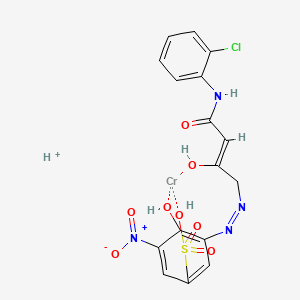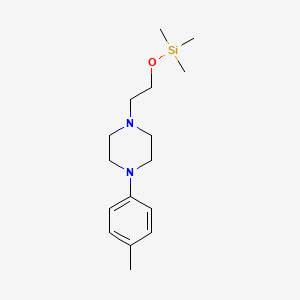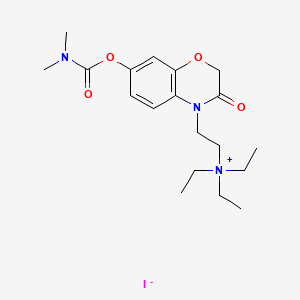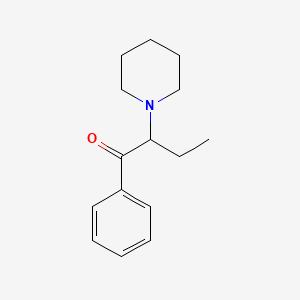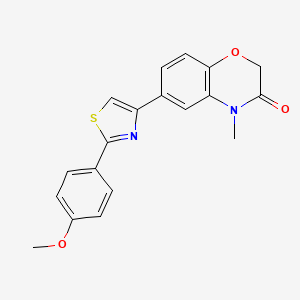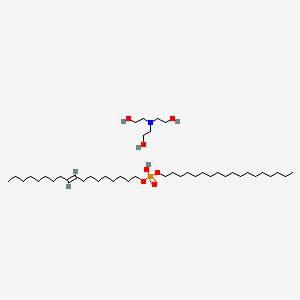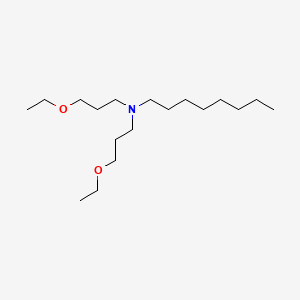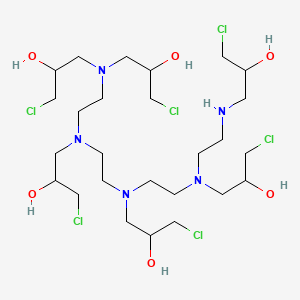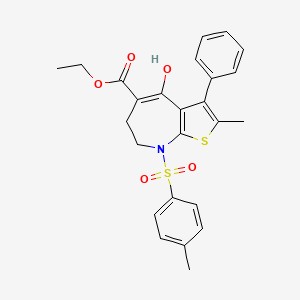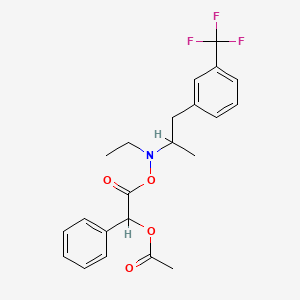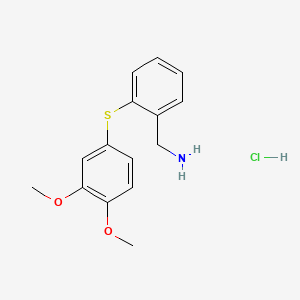
2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride is a chemical compound with the molecular formula C15H17NO2S·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and a thioether linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride typically involves the reaction of 3,4-dimethoxythiophenol with benzenemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thioether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the thioether linkage.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but different functional groups.
Benzenemethanamine, 2,3-dimethoxy-: Similar aromatic structure with different substitution patterns.
Uniqueness
2-((3,4-Dimethoxyphenyl)thio)benzenemethanamine hydrochloride is unique due to its thioether linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
127906-03-0 |
|---|---|
Molecular Formula |
C15H18ClNO2S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)sulfanylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-17-13-8-7-12(9-14(13)18-2)19-15-6-4-3-5-11(15)10-16;/h3-9H,10,16H2,1-2H3;1H |
InChI Key |
BKPIKQAZHPYFLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2CN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



